

AM841: A Peripherally Selective Cannabinoid Agonist with Therapeutic Potential

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Compound of Interest		
Compound Name:	AM841	
Cat. No.:	B10778985	Get Quote

A comparative analysis of **AM841** versus the non-selective agonist WIN55,212-2 showcases a significant advancement in the development of cannabinoid-based therapeutics with reduced central nervous system side effects. Experimental evidence from in vivo studies demonstrates that **AM841**, a covalent CB1 receptor agonist, effectively modulates peripheral processes, such as gastrointestinal motility, without inducing the characteristic central effects associated with traditional cannabinoid agonists.

AM841 is a unique cannabinoid ligand that acts as a high-affinity electrophilic agonist, interacting covalently with a cysteine residue in the sixth transmembrane helix of the CB1 cannabinoid receptor.[1] This irreversible binding mechanism contributes to its potent and long-lasting effects. In contrast to centrally acting cannabinoid agonists, which can limit their therapeutic utility due to psychoactive side effects, AM841 has been shown to be peripherally restricted.[2][3][4] This characteristic makes it a promising candidate for treating various conditions, including gastrointestinal disorders, where peripheral CB1 receptor activation is beneficial.

Comparative In Vivo Efficacy: AM841 vs. WIN55,212-2

In vivo studies in rodent models have consistently highlighted the superior peripheral selectivity of **AM841** when compared to the well-characterized, non-selective cannabinoid agonist WIN55,212-2. These studies typically assess effects on gastrointestinal (GI) motility as a



measure of peripheral action and utilize the cannabinoid tetrad (hypomotility, catalepsy, hypothermia, and analgesia) to evaluate central nervous system (CNS) effects.

Gastrointestinal Motility

AM841 has demonstrated remarkable potency in reducing GI motility, a peripherally mediated effect. In a mouse model, **AM841** potently inhibited upper GI transit with an EC50 of 0.004 mg/kg.[1] Comparatively, WIN55,212-2 was found to be significantly less potent in producing similar effects.[1] Studies in rats have shown that the in vivo gastrointestinal effects of **AM841** at a dose of 0.1 mg/kg were comparable to those induced by WIN55,212-2 at a much higher dose of 5 mg/kg, suggesting **AM841** is at least 50 times more potent in this peripheral action.[5]

Central Nervous System Effects (Cannabinoid Tetrad)

A key differentiator for **AM841** is its lack of centrally mediated effects at doses that produce significant peripheral actions. While WIN55,212-2 induces the full cannabinoid tetrad, indicating significant CNS activity, **AM841** does not produce these effects at peripherally active doses.[2] [3][4] For instance, at a dose of 0.1 mg/kg where **AM841** shows comparable GI effects to 5 mg/kg of WIN55,212-2, it did not induce any signs of the cannabinoid tetrad in rats.[5] This lack of central effects is further supported by brain penetration studies, which show very little of the compound crossing the blood-brain barrier. The brain-to-plasma ratio of **AM841** was found to be 0.05, indicating low CNS penetration.[1]

Quantitative Data Summary



Parameter	AM841	WIN55,212-2	Reference(s)
Upper GI Transit Inhibition (EC50, mouse)	0.004 mg/kg	Less potent than AM841	[1]
Comparative Dose for GI Effect (rat)	0.1 mg/kg	5 mg/kg	[5]
Cannabinoid Tetrad Induction	Not observed at peripherally active doses	Observed	[2][3][4][5]
Brain to Plasma Ratio	0.05	Not reported in these studies	[1]

Experimental Protocols Charcoal Meal Gastrointestinal Motility Assay in Mice

This assay is a standard method to assess the in vivo effect of a compound on gastrointestinal transit.

Materials:

- Test compound (AM841 or WIN55,212-2) and vehicle
- 5% activated charcoal suspension in 10% gum acacia
- Mice (e.g., C57BL/6)
- · Oral gavage needles
- Surgical instruments for dissection

Procedure:

- Mice are fasted overnight with free access to water.
- The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.



- After a predetermined time (e.g., 30 minutes), a charcoal meal (0.1 mL/10 g body weight) is administered orally via gavage.
- After a set period (e.g., 20-30 minutes), the mice are euthanized by cervical dislocation.
- The small intestine is carefully dissected from the pyloric sphincter to the cecum.
- The total length of the small intestine and the distance traveled by the charcoal plug are measured.
- The percent of intestinal transit is calculated as: (distance traveled by charcoal / total length of small intestine) x 100.
- The effects of the test compound are compared to the vehicle control group.

Cannabinoid Tetrad Assay in Mice

This battery of four tests is used to assess the central effects of cannabinoid compounds.

Procedure: The following tests are typically performed sequentially after administration of the test compound or vehicle:

- Hypomotility (Spontaneous Activity): The mouse is placed in an open-field arena, and the number of line crossings or total distance traveled is recorded over a specific period (e.g., 5-10 minutes). A decrease in activity compared to the vehicle group indicates hypomotility.
- Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised a few
 centimeters from the surface. The time the mouse remains in this unnatural posture is
 measured. Immobility for a set duration (e.g., >20 seconds) is considered a positive
 cataleptic response.
- Hypothermia: The core body temperature of the mouse is measured using a rectal probe before and at set time points after drug administration. A significant decrease in body temperature compared to the vehicle group indicates hypothermia.
- Analgesia (Tail-flick or Hot Plate Test):



- Tail-flick: The tip of the mouse's tail is exposed to a radiant heat source, and the latency to flick the tail away is measured. An increase in latency indicates an analgesic effect.
- Hot Plate: The mouse is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw, jumping) is recorded. An increased latency suggests analgesia.

Visualizing the Pathways and Processes AM841 Signaling Pathway

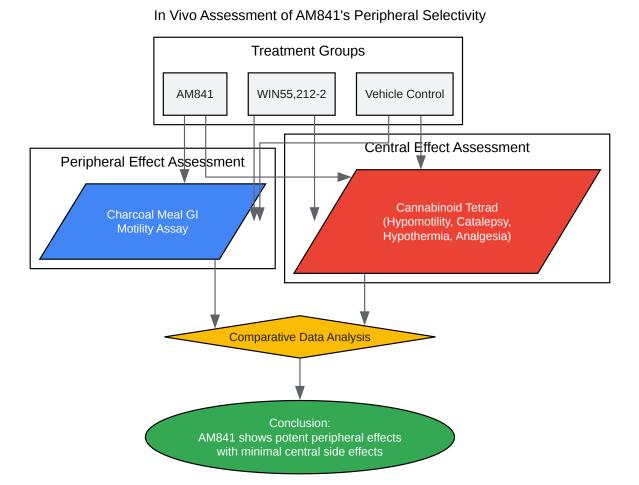


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Caption: Covalent binding of **AM841** to the peripheral CB1 receptor leads to the inhibition of adenylate cyclase and subsequent modulation of cellular responses.

Experimental Workflow for Peripheral Selectivity Assessment





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Caption: A workflow diagram illustrating the in vivo experimental design to compare the peripheral and central effects of **AM841** and WIN55,212-2.

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